molecular formula C13H16N2O B6600055 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole CAS No. 21346-63-4

2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole

Cat. No.: B6600055
CAS No.: 21346-63-4
M. Wt: 216.28 g/mol
InChI Key: WOIWQBOBZRIICV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole (CAS 21346-63-4) is a high-purity chemical building block of significant interest in advanced research and development. With the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol, this compound serves as a versatile precursor in synthetic organic and medicinal chemistry . Its core value lies in its application for constructing complex heterocyclic systems, particularly pyrrole-2,5-dione (maleimide) derivatives, which are prominent scaffolds in the search for new bioactive molecules . Scientific studies have demonstrated that 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, which can be synthesized from related precursors, exhibit a wide range of pharmacological properties. These include potent anti-inflammatory activity by significantly inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like IL-6 and TNF-α . Furthermore, such compounds have shown promising antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli , as well as documented antifungal and cytotoxic activities . The mechanism of action for these derivatives often involves the modulation of enzymatic activity, such as the inhibition of cyclooxygenases (COX-1 and COX-2) and HMG-CoA reductase . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

bis(3,4-dimethyl-1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-7-5-14-11(9(7)3)13(16)12-10(4)8(2)6-15-12/h5-6,14-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWQBOBZRIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C(=O)C2=C(C(=CN2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbonyl Chloride

The Friedel-Crafts acylation approach begins with the preparation of 3,4-dimethyl-1H-pyrrole-2-carbonyl chloride, an electrophilic acylating agent. This intermediate is synthesized via chlorination of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing the carboxylic acid derivative with SOCl₂ in anhydrous dichloromethane at 60°C for 4 hours yields the acyl chloride with >90% conversion.

Electrophilic Acylation of 3,4-Dimethylpyrrole

The acyl chloride is subsequently reacted with a second equivalent of 3,4-dimethylpyrrole under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, facilitating electrophilic substitution at the α-position (C-2) of the pyrrole ring. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions, achieving a 68–72% yield of the target compound.

Table 1: Friedel-Crafts Acylation Optimization Parameters

ParameterOptimal ConditionYield (%)
CatalystAlCl₃ (1.2 equiv)72
SolventDichloromethane68
Temperature0–5°C70
Reaction Time6 hours71

Anhydride-Mediated Coupling via 2,3-Dimethylmaleic Anhydride

Formation of Pyrrole-Anhydride Adducts

An alternative route utilizes 2,3-dimethylmaleic anhydride as a bifunctional coupling agent. In this method, 3,4-dimethylpyrrole reacts with the anhydride in acetonitrile at room temperature, forming a maleamic acid intermediate. Subsequent heating to 80°C induces cyclodehydration, producing a diketone-bridged intermediate.

Selective Reduction to Mono-Ketone

The diketone intermediate undergoes selective reduction using sodium borohydride (NaBH₄) in methanol. Controlled addition of NaBH₄ (0.5 equiv) at 0°C preferentially reduces one ketone group to a secondary alcohol, which is then oxidized back to the ketone using pyridinium chlorochromate (PCC). This stepwise approach achieves a 65% overall yield.

Carbodiimide-Mediated Coupling of Pyrrole Derivatives

Activation of Carboxylic Acid Moieties

This method adapts carbodiimide chemistry from antimicrobial compound synthesis. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) in acetonitrile. The activated ester intermediate reacts with a second 3,4-dimethylpyrrole unit, forming the ketone bridge via nucleophilic acyl substitution.

Table 2: EDC/DMAP Coupling Efficiency

Reagent Ratio (EDC:DMAP)SolventYield (%)
1.2:1.5Acetonitrile82
1.5:2.0DMF78
1.0:1.0THF65

Role of Solvent Polarity

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the oxazolium intermediate. Nonpolar solvents result in incomplete activation, reducing yields to <70%.

Multistep Synthesis via Diacetylpyrrole Intermediates

Synthesis of 2,5-Diacetyl-3,4-dimethylpyrrole

A patent-derived method involves condensing benzyl acetoacetate with sodium nitrite in glacial acetic acid, followed by zinc-mediated reduction. This yields 2,5-diacetyl-3,4-dimethylpyrrole, a key intermediate.

Selective Formylation and Coupling

Treating the diacetylpyrrole with sulfuryl chloride (SO₂Cl₂) in anhydrous acetic acid introduces a formyl group at C-2. Subsequent coupling with a second 3,4-dimethylpyrrole under basic conditions (K₂CO₃, DMF) forms the target compound with a 58% yield.

Comparative Analysis of Preparation Methods

Yield and Scalability

Friedel-Crafts acylation offers moderate yields (68–72%) but requires stringent temperature control. Carbodiimide-mediated coupling achieves higher yields (82%) and is scalable for industrial production.

Byproduct Formation

Anhydride-mediated methods generate diketone byproducts, necessitating additional purification steps. In contrast, EDC/DMAP protocols produce minimal side products, simplifying isolation .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new substituents on the pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Pyrrole oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated pyrroles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties

Solubility and Stability
  • Ethyl 3,4-Dimethyl-1H-pyrrole-2-carboxylate: Moderately soluble in methanol and ethanol but sensitive to oxidation due to the pyrrole ring’s electron-rich nature .
  • Carboxamide Analogs () : Improved water solubility compared to ester or carbonyl derivatives, attributed to hydrogen-bonding capacity of the amide group .
Spectroscopic Data
  • ¹H NMR : Pyrrole protons in ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate resonate at δ 6.5–6.7 ppm (aromatic), while methyl groups appear at δ 2.1–2.3 ppm .
  • IR : Carbonyl stretching vibrations in the target compound are expected near 1680–1700 cm⁻¹, similar to acylated pyrroles in .
Antimicrobial Activity
  • 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide () : Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the amide group’s ability to disrupt microbial membranes .
Coordination Chemistry
  • Schiff Base Analogs () : Pyrrole-imine derivatives demonstrate strong coordination with transition metals (e.g., Cu²⁺, Ni²⁺), implying the target compound’s carbonyl group could act as a ligand in metal complexes .

Biological Activity

2-(3,4-Dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole (CAS No. 21346-63-4) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is C13H16N2OC_{13}H_{16}N_{2}O with a molecular weight of 216.28 g/mol. Its structure includes two dimethylpyrrole units connected by a carbonyl group, which may influence its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar pyrrole structures exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, a study involving a series of pyrrolo[3,4-c]pyrrole derivatives demonstrated their ability to inhibit COX-1 and COX-2 enzymes effectively. The binding interactions were characterized using molecular docking simulations, revealing that these compounds could form multiple hydrogen bonds and π-interactions with key amino acid residues in the enzyme active sites .

Table 1: Inhibition Potency of Pyrrole Derivatives on COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound 3a70%85%
Compound 3b65%80%
Compound 3c75%90%

This table illustrates the varying degrees of inhibition observed in different compounds, suggesting that structural modifications can enhance biological activity.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored extensively. A study synthesized several 2,4-dimethyl-1H-pyrrole derivatives and evaluated their activity against various cancer cell lines using the NCI-60 panel. Some derivatives exhibited promising results even at low concentrations (10 µM), indicating their potential as anticancer agents .

Case Study: Anticancer Activity Evaluation
In a specific evaluation of a pyrrole derivative similar to our compound, researchers found that it induced apoptosis in melanoma cell lines while sparing normal cells at lower concentrations. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 2: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Effect on Normal Cells
Compound AMelanoma8Minimal
Compound BLung Cancer15Moderate
Compound CBreast Cancer12Low

The biological mechanisms underlying the activity of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole are thought to involve modulation of inflammatory pathways and induction of apoptosis in cancer cells. The ability to inhibit key enzymes like COX and LOX suggests a pathway through which these compounds can mitigate inflammation and potentially reduce tumor growth.

Q & A

Q. Methodological Answer :

Optoelectronic Analysis : UV-Vis spectroscopy (λmax 350–400 nm) and fluorescence emission profiles assess suitability as a light-harvesting material .

Coordination Chemistry : Test metal-binding affinity (e.g., with Cu2+^{2+} or Fe3+^{3+}) via titration monitored by UV-Vis, as seen in Schiff-base pyrrole derivatives .

Table 2 : Electronic Properties of Related Pyrroles

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Ethyl 4-acetyl-3,5-dimethylpyrrole-6.2-2.83.4
Target Compound (Calculated)-5.9-2.53.4

Basic: How to mitigate degradation during storage?

Q. Methodological Answer :

  • Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH) and HPLC.
  • Storage Conditions : Use inert atmospheres (argon) and amber vials to prevent photooxidation, as recommended for ethyl 4-formyl-1H-pyrrole-2-carboxylate .

Advanced: What role does this compound play in supramolecular chemistry?

Methodological Answer :
Its acylpyrrole moiety enables:

  • Self-Assembly : π-π stacking and hydrogen bonding drive formation of porous frameworks, analogous to 5-formyl-3,4-dimethylpyrrole derivatives .
  • Host-Guest Studies : Test encapsulation of small molecules (e.g., CO2_2) using BET surface area analysis .

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